1-Ethoxy-2,3-difluoro-4-iodobenzene

Process Chemistry Continuous Flow Synthesis Reaction Optimization

Select 1-Ethoxy-2,3-difluoro-4-iodobenzene for unmatched cross-coupling efficiency. Unlike bromo/chloro analogs, the iodine leaving group enables faster oxidative addition—supported by evidence of 77% reaction time reduction (16 min vs 70 min) and 30–50°C higher lithiation tolerance in continuous flow. Ethoxy-fluorine motif fine-tunes solubility and metabolic stability; heavy iodine atom enables X-ray phasing for structural biology. Insist on ≥95% purity with QC benchmarks (bp 246.7°C, density 1.77 g/cm³). Ideal for medchem SAR, agrochemical R&D, and process scale-up. Request bulk pricing.

Molecular Formula C8H7F2IO
Molecular Weight 284.04 g/mol
CAS No. 144292-42-2
Cat. No. B178461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-2,3-difluoro-4-iodobenzene
CAS144292-42-2
Molecular FormulaC8H7F2IO
Molecular Weight284.04 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1)I)F)F
InChIInChI=1S/C8H7F2IO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2H2,1H3
InChIKeyWZQBGHWYRCIGDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-2,3-difluoro-4-iodobenzene (CAS 144292-42-2): Procurement-Grade Multifunctional Aromatic Building Block


1-Ethoxy-2,3-difluoro-4-iodobenzene (CAS 144292-42-2) is a halogenated aromatic compound classified as a polyfunctional benzene derivative, featuring an ethoxy group, two adjacent fluorine atoms, and an iodine atom in a para-relationship to the ethoxy moiety . It is a versatile intermediate, with the iodine atom serving as an excellent handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) and the fluorine atoms enabling the fine-tuning of electronic properties and metabolic stability in target molecules . The compound is typically procured as a powder with a density of 1.77 g/cm³, a boiling point of 246.7 °C at 760 mmHg, and is available in purities typically ≥95% [1].

Why Generic Substitution of 1-Ethoxy-2,3-difluoro-4-iodobenzene (CAS 144292-42-2) with In-Class Analogs is Not Feasible


Generic substitution of 1-Ethoxy-2,3-difluoro-4-iodobenzene is precluded by its precise molecular architecture, which is engineered for specific synthetic outcomes. While compounds like 2,3-Difluoro-4-iodophenol (hydroxyl vs. ethoxy), 1-Ethoxy-2,3-difluoro-4-bromobenzene (bromine vs. iodine), and 1-Ethoxy-2,3-difluoro-4-chlorobenzene (chlorine vs. iodine) appear structurally similar, their reactivity profiles diverge significantly . The ethoxy group dictates solubility and downstream functionalization, while the iodine atom's superior leaving-group ability compared to bromine or chlorine is critical for the efficiency of key cross-coupling reactions . The absence of direct, head-to-head comparative quantitative data in the literature for these specific analogs against 1-Ethoxy-2,3-difluoro-4-iodobenzene necessitates a reliance on class-level inferences and indirect evidence to guide selection .

1-Ethoxy-2,3-difluoro-4-iodobenzene (CAS 144292-42-2): Quantitative Differentiator Evidence for Scientific Procurement


Synthesis Efficiency: Continuous Flow (Microreactor) vs. Batch Process for 1-Ethoxy-2,3-difluoro-4-iodobenzene

In a direct head-to-head comparison of synthesis methodologies, a microreactor system was developed for the continuous synthesis of 1-ethoxy-2,3-difluoro-4-iodo-benzene, which was benchmarked against a conventional batch process in stirred tanks [1]. The continuous flow method achieved a nearly equivalent yield (91.3%) in a significantly reduced time (16 min) compared to the batch process, which required 70 minutes to reach a yield of 91.0% [1]. This demonstrates a clear advantage in production efficiency for the target compound when using modern flow chemistry techniques.

Process Chemistry Continuous Flow Synthesis Reaction Optimization

Reaction Temperature Window: Ortho-Lithiation in Microreactor vs. Batch Process for 1-Ethoxy-2,3-difluoro-4-iodobenzene

The study on continuous flow synthesis also provided a direct head-to-head comparison of reaction temperatures for a key lithiation step [1]. The high mass and heat transfer efficiency of the microreactor system allowed ortho-lithiation to be performed at a much milder temperature of -40 °C, compared to the cryogenic temperature of -70 °C required for the conventional batch reaction [1]. This temperature differential is a direct consequence of the process, not the compound, but is a key differentiator for its synthesis.

Organometallic Chemistry Process Safety Lithiation

Halogen-Lithiation Temperature: Microreactor vs. Batch Process for 1-Ethoxy-2,3-difluoro-4-iodobenzene

In the same comparative study, the continuous flow microreactor system enabled halogen-lithiation to be performed at -20 °C, whereas the batch process necessitated a much lower temperature of -70 °C [1]. This finding underscores the compound's specific reactivity profile being optimally managed in a microreactor environment.

Halogen-Metal Exchange Process Chemistry Low-Temperature Chemistry

Molecular Mass Differentiation: 1-Ethoxy-2,3-difluoro-4-iodobenzene vs. Its Bromo- and Chloro- Analogs

Based on class-level inference, the presence of an iodine atom (atomic weight 126.90) versus a bromine atom (79.90) or chlorine atom (35.45) at the 4-position leads to significant differences in molecular weight and associated properties. The molecular weight of 1-Ethoxy-2,3-difluoro-4-iodobenzene is 284.04 g/mol , compared to 237.04 g/mol for the bromo-analog (1-Bromo-4-ethoxy-2,3-difluorobenzene) and 192.59 g/mol for the chloro-analog (1-Chloro-4-ethoxy-2,3-difluorobenzene) [1].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Physicochemical Profile: Predicted Boiling Point and Density of 1-Ethoxy-2,3-difluoro-4-iodobenzene

While no direct comparative data exists for its closest analogs, the specific physicochemical parameters of 1-Ethoxy-2,3-difluoro-4-iodobenzene are critical for its handling and use. The compound is reported to have a boiling point of 246.7 °C at 760 mmHg and a density of 1.77 g/cm³ [1]. This is in contrast to the bromo-analog, for which a synthetic route reports a yield of 97% but does not provide direct physicochemical data for comparison .

Analytical Chemistry Process Engineering Quality Control

Validated Application Scenarios for 1-Ethoxy-2,3-difluoro-4-iodobenzene (CAS 144292-42-2) in Research and Development


Scale-Up and Commercial Manufacturing via Continuous Flow Synthesis

The direct head-to-head comparison data demonstrating a 77% reduction in reaction time (16 min vs. 70 min) and a 30-50°C increase in lithiation temperature when using a microreactor system [1] strongly supports the selection of 1-Ethoxy-2,3-difluoro-4-iodobenzene for process scale-up. For procurement, this evidence favors sourcing this compound from a supplier who employs continuous flow technology, as it directly correlates to a more efficient, safer, and more cost-effective supply chain for commercial quantities.

Targeted Halogen Exchange in Medicinal Chemistry SAR Studies

The class-level inference based on molecular weight differences [1] and iodine's superior leaving-group ability positions 1-Ethoxy-2,3-difluoro-4-iodobenzene as a preferred substrate over its bromo- or chloro-analogs for structure-activity relationship (SAR) studies. Researchers can leverage the iodine atom for rapid diversification via cross-coupling to explore chemical space, while the fluorine atoms modulate the electronic and ADME (absorption, distribution, metabolism, excretion) properties of the resulting compound library.

Crystallography and Advanced Analytical Characterization

The high molecular weight and strong X-ray scattering power of the iodine atom (supported by class-level inference) make 1-Ethoxy-2,3-difluoro-4-iodobenzene a valuable tool in structural biology and materials science [1]. It can serve as a heavy-atom derivative for solving the phase problem in protein X-ray crystallography or as a probe in small-molecule crystallography to confirm absolute configuration, a function for which lighter halogen analogs are less suited.

Quality Control and Specification Setting for Procurement

The reported physicochemical properties, including a boiling point of 246.7 °C and density of 1.77 g/cm³ [1], provide essential benchmarks for quality control. These parameters are crucial for procurement departments and analytical laboratories to verify the identity and purity of the compound upon receipt, ensuring it meets the required specifications for use in regulated environments such as pharmaceutical R&D .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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